5-(But-3-yn-1-ylamino)furan-2-carboxylic acid 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842994
InChI: InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h1,4-5,10H,3,6H2,(H,11,12)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

5-(But-3-yn-1-ylamino)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC17842994

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

5-(But-3-yn-1-ylamino)furan-2-carboxylic acid -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 5-(but-3-ynylamino)furan-2-carboxylic acid
Standard InChI InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h1,4-5,10H,3,6H2,(H,11,12)
Standard InChI Key OTMSWCQIINRDFT-UHFFFAOYSA-N
Canonical SMILES C#CCCNC1=CC=C(O1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(But-3-yn-1-ylamino)furan-2-carboxylic acid (C₉H₉NO₃) consists of a furan ring substituted at the 2-position with a carboxylic acid group (-COOH) and at the 5-position with a but-3-yn-1-ylamino moiety (-NH-C≡C-CH₂-CH₃). The propargylamine side chain introduces both alkyne and amine functionalities, enabling diverse reactivity, including Huisgen cycloadditions and nucleophilic substitutions .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₉H₉NO₃
Molecular weight179.17 g/mol
Hydrogen bond donors2 (amine, carboxylic acid)
Hydrogen bond acceptors4 (3 oxygen, 1 amine)

Synthetic Pathways and Reactivity

Copper-Catalyzed Carboxylation

The synthesis of furan-2-carboxylic acid derivatives often employs copper-catalyzed reactions. For example, methyl furan-2-carboxylate is synthesized via copper-mediated carboxylation of furan with CCl₄ and MeOH under mild conditions (60°C, 6 hours), achieving yields exceeding 85% . Adapting this protocol, 5-substituted furan-2-carboxylic acids could be synthesized by introducing the but-3-yn-1-ylamino group prior to carboxylation.

Table 2: Comparative Synthesis Conditions

SubstrateCatalystConditionsYield (%)Reference
FuranCuClCCl₄, MeOH, 60°C85
2-AcetylfuranCuClCCl₄, MeOH, 60°C78

Functionalization Strategies

The propargylamine group enables click chemistry applications. For instance, Huisgen 1,3-dipolar cycloaddition with azides could generate triazole-linked conjugates, enhancing solubility or bioactivity . Additionally, the carboxylic acid group permits esterification or amidation, facilitating derivatization for pharmaceutical or material science applications.

Physicochemical Properties

Solubility and Stability

CompoundTargetIC₅₀/KᵢReference
N-Me-propargylamineAChE13 nM
5-(Hex-1-ynyl)furoic acidσ₁R29.2 nM

Material Science Applications

The alkyne group enables polymerization via Sonogashira coupling, forming conjugated polymers with optoelectronic applications. Furans are also precursors to biofuels, suggesting potential use in sustainable chemistry .

Analytical and Regulatory Considerations

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for purity analysis. Related furan carboxylates exhibit retention times of 8–12 minutes under these conditions .

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